molecular formula C6H12N4O B2838315 2-azido-N-(propan-2-yl)propanamide CAS No. 1033115-49-9

2-azido-N-(propan-2-yl)propanamide

Cat. No. B2838315
Key on ui cas rn: 1033115-49-9
M. Wt: 156.189
InChI Key: CKTSUMVBXUGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855455

Procedure details

A 14.3 g sample of (R)-ethyl-2-azidopropionate was taken up in 50 mL of isopropylamine and allowed to stand for 24 hours. After stripping excess amine, 14.8 g of pure N-isopropyl-2-azidopropionamide was obtained. The amide thus obtained, 3.12 g, was stirred with 5.0 g of Raney nickel catalyst in 40 mL of isopropanol until nitrogen evolution ceased. The solution was filtered and concentrated in vacuo at 40° C. to give 2.5 g of crude N-isopropyl-D-alanine amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[C@H:5]([N:7]=[N+:8]=[N-:9])[CH3:6])C>C(N)(C)C>[CH:5]([NH:7][C:4](=[O:10])[CH:5]([N:7]=[N+:8]=[N-:9])[CH3:6])([CH3:6])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC([C@@H](C)N=[N+]=[N-])=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)NC(C(C)N=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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